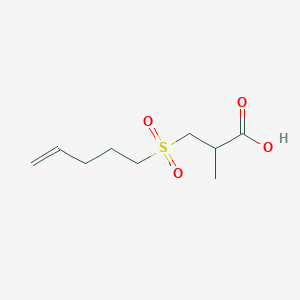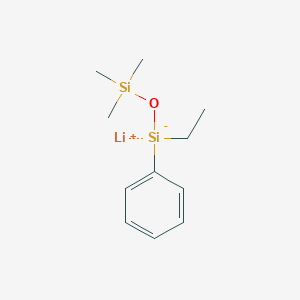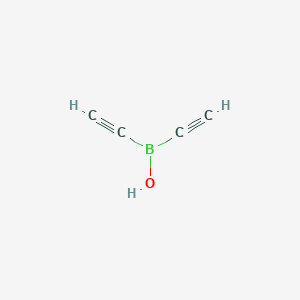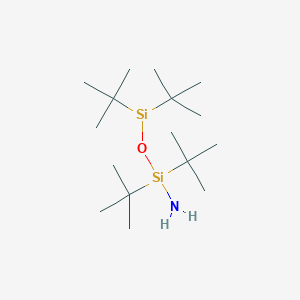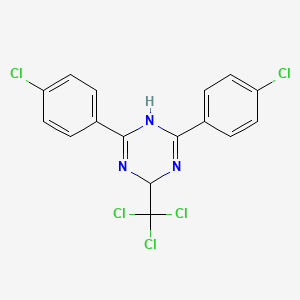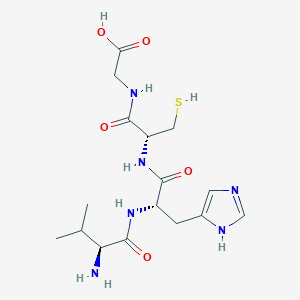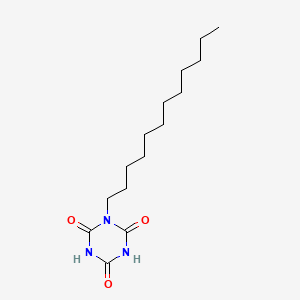
1-Dodecyl-1,3,5-triazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecyl-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound characterized by a six-membered ring containing alternating carbon and nitrogen atoms. This compound is known for its versatile applications in various fields, including polymer synthesis, coatings, and adhesives.
準備方法
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of dodecylamine with cyanuric chloride under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions: 1-Dodecyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring allows for substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted triazine derivatives.
科学的研究の応用
1-Dodecyl-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer synthesis to enhance the mechanical properties of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of coatings, adhesives, and elastomers due to its excellent binding properties.
作用機序
The mechanism of action of 1-dodecyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The triazine ring structure allows it to form stable complexes with various substrates, thereby exerting its effects. The pathways involved include the inhibition of microbial growth by disrupting cell wall synthesis and enhancing the mechanical properties of polymers through crosslinking.
類似化合物との比較
1-Dodecyl-1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds such as:
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Exhibits unique electronic and optical properties due to the presence of sulfur atoms.
Uniqueness: this compound stands out due to its long dodecyl chain, which imparts hydrophobic properties and enhances its binding capabilities in various applications.
特性
CAS番号 |
779332-75-1 |
|---|---|
分子式 |
C15H27N3O3 |
分子量 |
297.39 g/mol |
IUPAC名 |
1-dodecyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C15H27N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(20)16-13(19)17-15(18)21/h2-12H2,1H3,(H2,16,17,19,20,21) |
InChIキー |
LSIRZJSYTXAEGV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1C(=O)NC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
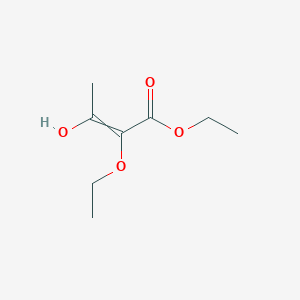
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
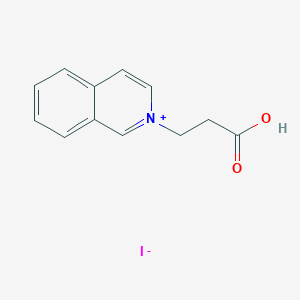
![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
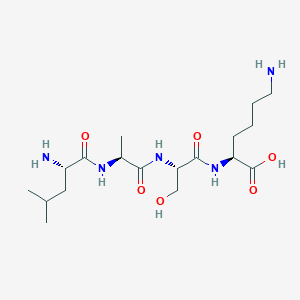
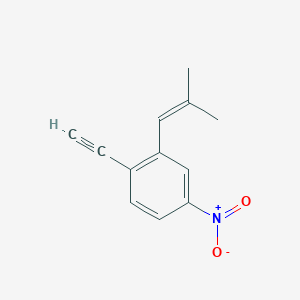
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
